molecular formula C27H23N5O5 B2543710 ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1189460-13-6

ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate

Cat. No. B2543710
M. Wt: 497.511
InChI Key: BPWLDHVWCYEJRW-UHFFFAOYSA-N
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Description

The compound , ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate, is a complex organic molecule that appears to be related to a family of compounds synthesized for various chemical and pharmacological studies. The papers provided do not directly discuss this compound but offer insights into similar chemical structures and synthetic methods that could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions. The synthesis of pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives is also mentioned, which shares a triazolo moiety with the compound of interest .

Molecular Structure Analysis

Chemical Reactions Analysis

The papers describe the synthesis of various heterocyclic compounds and their subsequent reactions to form new derivatives . For example, the amino-imino derivative was used to synthesize new triazolopyrimidine derivatives . These reactions typically involve nucleophilic substitution, cyclization, and condensation steps, which are common in the synthesis of complex organic molecules. The compound may undergo similar reactions, depending on the functional groups present and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings, heteroatoms, and multiple functional groups would affect its solubility, melting point, and stability. The papers do not provide specific data on the physical and chemical properties of the compound but do suggest that the synthesized compounds' properties can be deduced from their structural features and confirmed through experimental analysis .

Scientific Research Applications

Potential Antidepressant and Adenosine Receptor Antagonist

Ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate belongs to a class of compounds that have shown promise in scientific research for their potential therapeutic applications. Notably, derivatives within this class, such as 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, have been identified as potent adenosine receptor antagonists. These compounds have been found to reduce immobility in behavioral despair models in rats upon acute administration, indicating their potential as novel and rapid-acting antidepressant agents. The structure-activity relationship studies have revealed that optimal activity in these tests is associated with specific substitutions in the chemical structure, highlighting the significance of precise chemical modifications for enhanced activity. Additionally, these compounds have been shown to bind avidly to adenosine A1 and A2 receptors, with some demonstrating significant selectivity, suggesting their potential utility in modulating adenosine-mediated physiological processes (Sarges et al., 1990).

Heterocyclic Compound Synthesis and Biological Activity

The synthesis and modification of ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate and its analogs have been explored for the development of new heterocyclic compounds with potential biological activities. Studies have demonstrated the versatility of related compounds in undergoing nucleophilic reactions, leading to the formation of novel heterocyclic structures. These synthetic pathways have opened avenues for the introduction of aryloxydifluoromethyl substituents into biologically active heterocycles, expanding the potential for discovering compounds with therapeutic relevance (Solodukhin et al., 2004).

Future Directions

Triazole compounds, including this one, have shown promising biological activities, warranting further investigation . They have potential applications in medicinal chemistry, particularly as antiviral, anticancer, and antileishmanial agents .

properties

IUPAC Name

ethyl 3-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-3-36-26(34)18-7-6-8-19(15-18)28-23(33)16-31-27(35)32-22-10-5-4-9-21(22)29-25(24(32)30-31)37-20-13-11-17(2)12-14-20/h4-15H,3,16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLDHVWCYEJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate

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